molecular formula C7H2F3NOS B15250320 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one

4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one

Cat. No.: B15250320
M. Wt: 205.16 g/mol
InChI Key: YWSVXAMFCCUISS-UHFFFAOYSA-N
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Description

4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 4,5,7-trifluoro-2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4,5,7-trifluoro-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVXAMFCCUISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=O)N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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